molecular formula C5H8F2S B2780656 3-(Difluoromethyl)cyclobutane-1-thiol CAS No. 2503208-26-0

3-(Difluoromethyl)cyclobutane-1-thiol

Cat. No.: B2780656
CAS No.: 2503208-26-0
M. Wt: 138.18
InChI Key: SFLLZIOSOPBMPH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cyclobutane-1-thiol is an organosulfur compound characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the photochemical selective difluoroalkylation of bicyclobutanes, which leverages green solvent-controlled reactions . This method is advantageous due to its sustainability and high atom economy.

Industrial Production Methods

Industrial production methods for 3-(Difluoromethyl)cyclobutane-1-thiol are less documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of metal-mediated difluoromethylation reactions and novel non-ozone depleting difluorocarbene reagents are potential approaches for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)cyclobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the difluoromethyl group or the cyclobutane ring.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides and amines are often employed.

Major Products Formed

Scientific Research Applications

3-(Difluoromethyl)cyclobutane-1-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)cyclobutane-1-thiol
  • 3-(Chloromethyl)cyclobutane-1-thiol
  • 3-(Bromomethyl)cyclobutane-1-thiol

Uniqueness

3-(Difluoromethyl)cyclobutane-1-thiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, the difluoromethyl group provides a balance between lipophilicity and metabolic stability, making it particularly useful in pharmaceutical applications .

Properties

IUPAC Name

3-(difluoromethyl)cyclobutane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2S/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLLZIOSOPBMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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